![molecular formula C54H46Cl2P2Ru B12091059 [(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)
[(R)-Tol-Binap RuCl benzene]Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [®-Tol-Binap RuCl benzene]Cl typically involves the reaction of [RuCl2(benzene)]2 with ®-Tol-Binap in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be conducted under various conditions, such as 4 atm/100°C or 100 atm/23°C, to yield the desired complex .
Industrial Production Methods
Industrial production of [®-Tol-Binap RuCl benzene]Cl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[®-Tol-Binap RuCl benzene]Cl primarily undergoes stereoselective hydrogenation reactions. It can also participate in oxidation and substitution reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas (H2) under high pressure and temperature.
Oxidation: Uses oxidizing agents like RuO4.
Substitution: Involves various nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions are optically active compounds, such as methyl-3-hydroxybutanoate from the hydrogenation of methyl acetoacetate .
Applications De Recherche Scientifique
[®-Tol-Binap RuCl benzene]Cl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis to produce chiral compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of [®-Tol-Binap RuCl benzene]Cl involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms in a stereoselective manner. This process is facilitated by the chiral environment provided by the ®-Tol-Binap ligand, which ensures the production of optically active products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [®-Binap RuCl benzene]Cl
- [(S)-Binap RuCl benzene]Cl
- Ruthenium(II) chloride
Uniqueness
[®-Tol-Binap RuCl benzene]Cl is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. Its chiral ligand, ®-Tol-Binap, provides a distinct advantage in producing optically pure compounds compared to other similar ruthenium complexes .
Propriétés
Formule moléculaire |
C54H46Cl2P2Ru |
|---|---|
Poids moléculaire |
928.9 g/mol |
Nom IUPAC |
benzene;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium |
InChI |
InChI=1S/C48H40P2.C6H6.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-2-4-6-5-3-1;;;/h5-32H,1-4H3;1-6H;2*1H;/q;;;;+2/p-2 |
Clé InChI |
MKUUFQVRNSHAIK-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=CC=C1.Cl[Ru]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


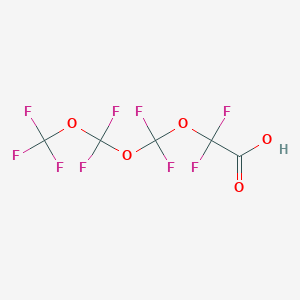
![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12091005.png)
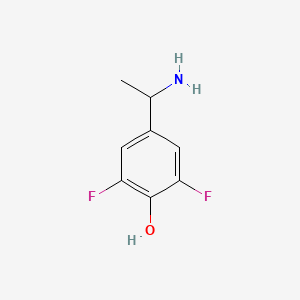
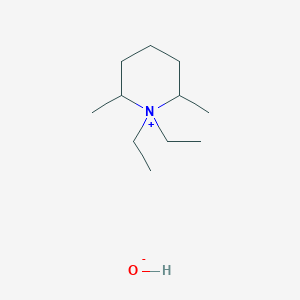





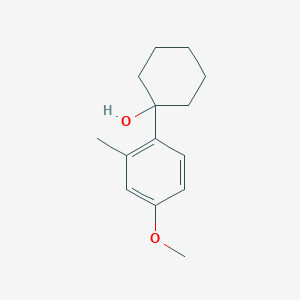
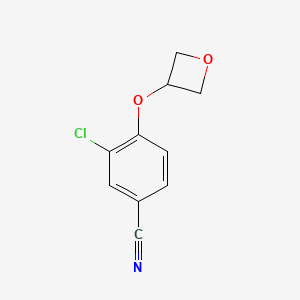
![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)

